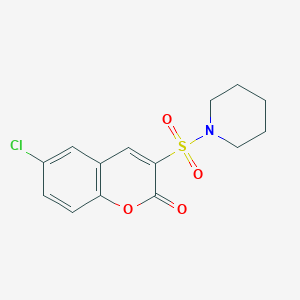

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-3-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKQTOBJLIKELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its unique structural features. Its applications in medicinal chemistry include:

-

Anticancer Activity : Research indicates that 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one exhibits antiproliferative effects against multiple cancer cell lines. For instance, studies have demonstrated its efficacy against MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines. The compound induces apoptosis and inhibits cell proliferation, suggesting its utility as a chemotherapeutic agent.

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (μM) Mechanism MCF7 15.5 Apoptosis induction HCT116 12.3 Cell cycle arrest A431 10.0 Inhibition of proliferation - Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and phospholipase A2. These properties make it a candidate for developing anti-inflammatory drugs.

Biological Studies

In biological research, the compound serves as a valuable probe for studying enzyme inhibition and receptor binding due to its distinctive structure. It enables researchers to investigate various biological pathways and molecular interactions:

- Enzyme Inhibition : The sulfonamide group enhances the compound's interaction with specific enzymes, making it useful for screening potential inhibitors in drug development.

- Receptor Binding Studies : Its unique chemical structure allows for the exploration of binding affinities to various receptors, which is essential for understanding its pharmacodynamics.

Industrial Applications

Beyond medicinal uses, 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one finds applications in industrial settings:

- Synthesis of Advanced Materials : The compound can be utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique properties facilitate the development of new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chromenone core can interact with DNA and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthesis methods vary: simpler one-pot routes are used for indole derivatives , while furan-containing analogs require complex multi-step processes .

Key Observations :

- The indole-carbonyl group in 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one showed strong antifungal activity (MIC: <10 µg/mL) .

- The target compound’s sulfonamide group may mimic UROD inhibitors (e.g., scopolin) by forming stable interactions with catalytic residues .

Physicochemical Properties

Comparative data on solubility, stability, and spectral properties:

Key Observations :

Biological Activity

6-Chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, noted for its diverse biological activities. The compound's structure includes a chloro group, a piperidine moiety, and a sulfonyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and research findings.

The synthesis of 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves several steps:

- Starting Materials : The synthesis begins with 6-chlorochromen-2-one and piperidine.

- Sulfonylation : Piperidine is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the corresponding sulfonamide.

- Coupling Reaction : The sulfonylated piperidine is coupled with 6-chlorochromen-2-one in the presence of a suitable base to yield the final product.

The biological activity of 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's chloro, piperidine, and sulfonyl groups facilitate binding to these targets, leading to:

- Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways.

- Signal Transduction Modulation : The compound can alter signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : It may influence gene expression patterns through interaction with transcription factors.

Antimicrobial Activity

Research indicates that compounds similar to 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Antifungal Activity : Similar chromenone derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans .

Anticancer Activity

The potential anticancer properties of this compound are notable:

- Cell Line Studies : Research on related chromenones has demonstrated their ability to inhibit cancer cell proliferation across various cell lines .

- Mechanisms : The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown strong inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

- Urease Inhibition : Significant urease inhibitory activity has also been reported, which is relevant for treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one:

| Study | Focus | Findings |

|---|---|---|

| Omar et al. (1996) | Antimicrobial | Identified strong antibacterial properties in piperidine derivatives. |

| Kumar et al. (2009) | Anticancer | Demonstrated significant anticancer activity in chromenone derivatives against multiple cancer cell lines. |

| Aziz-ur-Rehman et al. (2011) | Enzyme Inhibition | Reported effective urease inhibition by sulfonamide derivatives, indicating potential therapeutic applications. |

Q & A

Basic: What synthetic methodologies are established for preparing 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting a halogenated coumarin precursor (e.g., 6-chloro-2H-chromen-2-one) with piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are characterized using thin-layer chromatography (TLC) for purity and ¹H/¹³C-NMR to confirm substituent integration. IR spectroscopy (e.g., C=O stretch at ~1718 cm⁻¹) and melting point analysis further validate structural integrity .

Advanced: How can discrepancies in crystallographic data for this compound be resolved methodologically?

Discrepancies in unit cell parameters or electron density maps require cross-validation using SHELXL for refinement (adjusting thermal parameters and occupancy) and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Multi-solvent crystallization trials can resolve polymorphic ambiguities. Pairing X-ray data with Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) to confirm packing motifs .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H-NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.27–7.42 ppm, piperidine methylene signals at δ 3.35 ppm).

- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1110–1255 cm⁻¹) and lactone (C=O stretch at ~1718 cm⁻¹) functionalities.

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: What computational strategies optimize this compound’s binding to biological targets like riboswitches?

Molecular docking (using AutoDock Vina or MOE) prioritizes binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with riboswitch pockets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

Advanced: How does Hirshfeld surface analysis enhance understanding of this compound’s crystal packing?

Hirshfeld surfaces mapped with dₑ (distance to nearest nucleus) and shape index reveal dominant interactions (e.g., 40% H···H contacts, 25% C···O). Fingerprint plots quantify interaction proportions, distinguishing van der Waals forces from hydrogen bonds. This complements X-ray diffraction by visualizing voids and steric clashes, critical for polymorph screening .

Basic: What purification challenges arise during synthesis, and how are they addressed?

High lipophilicity due to the sulfonyl group complicates aqueous workup. Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.75) and confirm via melting point consistency (e.g., 174–176°C) .

Advanced: What in silico parameters are prioritized to design derivatives with enhanced bioactivity?

- Lipinski’s Rule of Five : Ensure MW ≤ 500, logP ≤ 5, ≤10 H-bond acceptors/donors.

- ADMET Prediction : Use SwissADME to optimize bioavailability and minimize hepatotoxicity.

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values from enzyme assays .

Basic: How is the sulfonyl group’s electronic impact on the coumarin core assessed experimentally?

UV-Vis Spectroscopy : Compare λmax shifts (e.g., 320 → 350 nm) with unsubstituted coumarin, indicating extended conjugation. Cyclic Voltammetry quantifies redox potential changes (ΔE ~0.2 V) due to sulfonyl electron-withdrawing effects .

Advanced: How can conflicting biological activity data between in vitro and in vivo studies be analyzed?

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis to explain reduced efficacy in vivo.

- Dose-Response Modeling : Fit data to Hill equations to assess potency (EC₅₀) and efficacy (Emax) discrepancies .

Advanced: What crystallographic software suites are recommended for refining low-resolution data?

For data with resolution >2.0 Å, use SHELXL with TWIN/BASF commands to model twinning. PHENIX (composite omit maps) mitigates model bias. Validate with Rfree (≤0.25) and check geometry outliers using MolProbity .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.